molecular formula C15H11Cl2N5OS2 B2647953 1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922815-37-0

1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

カタログ番号: B2647953
CAS番号: 922815-37-0
分子量: 412.31
InChIキー: JBEHLAPZTNXZFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Background on 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole ring system, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, has emerged as a privileged scaffold in drug discovery due to its unique electronic configuration and versatile derivatization potential. The aromatic π-system and polarizable sulfur atom enable diverse non-covalent interactions with biological targets, while the nitrogen atoms facilitate hydrogen bonding and charge-transfer interactions. Over the past decade, 1,3,4-thiadiazole derivatives have demonstrated broad-spectrum biological activities, including anticancer, antimicrobial, and anticonvulsant effects. For instance, substitutions at the 2- and 5-positions of the thiadiazole ring have yielded compounds with nanomolar potency against kinase targets and microbial pathogens. The scaffold’s metabolic stability and favorable logP values further enhance its drug-likeness, making it a frequent choice for lead optimization campaigns.

Table 1: Biological Activities of Representative 1,3,4-Thiadiazole Derivatives

Substituents Biological Activity Target/Mechanism Reference
2-Amino-5-sulfonamide Anticancer Carbonic anhydrase IX inhibition
2-Benzylthio-5-nitro Antibacterial DNA gyrase inhibition
2-Pyridinyl-5-mercapto Anticonvulsant GABA_A receptor modulation

Significance of Urea-Substituted Heterocycles as Bioactive Molecules

Urea-functionalized compounds occupy a critical niche in medicinal chemistry due to their ability to engage in bidirectional hydrogen bonding and π-stacking interactions with biological targets. The urea moiety (–NH–CO–NH–) serves as a bioisostere for peptide bonds and phosphate groups, enabling mimicry of transition states in enzymatic reactions. For example, cyclic urea derivatives such as DMP450 exploit this property to inhibit HIV protease by displacing structural water molecules in the active site. In kinase inhibitors like sorafenib and lenvatinib, the urea group forms critical hydrogen bonds with catalytic aspartate residues, anchoring the compound in the ATP-binding pocket. The conformational flexibility of urea derivatives further allows adaptation to diverse binding sites, making them invaluable in structure-based drug design.

Table 2: Urea-Containing Drugs and Their Molecular Targets

Drug Name Therapeutic Area Target Protein Key Interactions
Sorafenib Oncology VEGFR2 kinase H-bonds with Asp1046, Glu885
Lenvatinib Thyroid cancer Multiple RTKs Urea-π stacking with Phe1047
DMP450 Antiviral HIV-1 protease Water displacement in active site

Historical Development of Pyridine-Containing Thiadiazole Research

The integration of pyridine rings into thiadiazole-based therapeutics traces back to early investigations into sulfonamide antibiotics, where pyridine substitutions improved solubility and blood-brain barrier penetration. Pyridine’s Lewis basicity and ability to participate in cation-π interactions have since been exploited to enhance target affinity in central nervous system (CNS) agents. For instance, pyridin-3-ylmethyl derivatives of 1,3,4-thiadiazole exhibit enhanced anticonvulsant activity compared to their phenyl counterparts, likely due to improved interaction with voltage-gated ion channels. The pyridine moiety also serves as a metabolic handle, directing Phase I oxidation away from critical pharmacophoric elements while maintaining electronic complementarity with aromatic residues in enzyme active sites.

Research Objectives and Academic Significance of the Compound

The synthesis and evaluation of 1-(3,4-dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea aim to address two key challenges in modern drug discovery: (1) overcoming resistance mechanisms in kinase-driven malignancies through multitarget engagement, and (2) optimizing physicochemical properties for CNS penetration. The 3,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects to modulate cytochrome P450 interactions, while the pyridin-3-ylmethylthio linker enhances solubility and π-π stacking potential. Academically, this compound provides a template for studying synergistic effects between urea-based hydrogen bonding networks and thiadiazole-mediated hydrophobic interactions, offering insights into next-generation heterocyclic drug design.

特性

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N5OS2/c16-11-4-3-10(6-12(11)17)19-13(23)20-14-21-22-15(25-14)24-8-9-2-1-5-18-7-9/h1-7H,8H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEHLAPZTNXZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the quality and consistency of the final product.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Studies suggest that the anticancer activity may be attributed to the inhibition of tubulin polymerization, which is crucial for cell division. The compound's structure allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : In vitro tests have demonstrated that 1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea exhibits cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The IC50 values ranged from 0.74 to 10.0 μg/mL, indicating potent activity against these cell lines .
  • Comparative Analysis : A comparative study with other thiadiazole derivatives showed that this compound had superior cytotoxic effects against prostate tumor cell lines (PC3), achieving an inhibition rate of up to 89.2% at a concentration of 10 μM/mL .

Other Biological Activities

Beyond anticancer properties, the compound exhibits other significant biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Research has indicated that similar compounds can inhibit bacterial growth and may be effective against resistant strains .
  • Anti-inflammatory Effects : Some studies have highlighted the potential of thiadiazole derivatives in reducing inflammation through modulation of inflammatory cytokines, although specific data on this compound's effects remain limited .

Summary Table of Biological Activities

Activity TypeCell Lines/OrganismsIC50/Effectiveness
AnticancerHCT1163.29 μg/mL
H46010 μg/mL
MCF-7Varies
AntimicrobialVarious bacterial strainsEffective against resistant strains
Anti-inflammatoryIn vitro modelsModulation of cytokines

作用機序

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

類似化合物との比較

This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • Diuron: Known for its herbicidal properties.

  • DCMU: Used in photosynthesis research.

  • Other thiadiazole derivatives: These compounds have various applications in medicine and industry.

生物活性

1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of:

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Urea Moiety : Enhances interaction with biological targets.
  • Dichlorophenyl Group : Contributes to the compound's lipophilicity and biological profile.

Biological Activities

Research indicates that derivatives of thiadiazole rings exhibit a wide range of biological activities:

  • Antimicrobial Activity :
    • Compounds containing the thiadiazole moiety have shown significant antimicrobial properties against various pathogens. For instance, derivatives with the 2-amino-1,3,4-thiadiazole scaffold demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
    • In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
  • Anticancer Properties :
    • Some studies have highlighted the cytotoxic effects of thiadiazole derivatives against cancer cell lines. For example, compounds with specific substitutions on the thiadiazole ring showed enhanced anticancer activity compared to traditional chemotherapeutics .
  • Antiviral and Antitubercular Effects :
    • Research has indicated that certain derivatives possess antiviral properties, particularly against HIV and other viral pathogens. Additionally, their potential as antitubercular agents has been explored, showing promise in preliminary studies .
  • Neuroprotective Effects :
    • The compound's potential as an anti-Alzheimer agent has been investigated, with some derivatives displaying potent acetylcholinesterase inhibition comparable to established drugs like donepezil .

The mechanisms underlying the biological activities of 1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be attributed to:

  • Enzyme Inhibition : Many thiadiazole derivatives act by inhibiting key enzymes involved in disease processes (e.g., acetylcholinesterase for neuroprotection).
  • Receptor Modulation : The interaction with various receptors can modulate physiological responses, contributing to their therapeutic effects.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

StudyFindings
Dogan et al. (2018)Reported significant antibacterial activity of thiadiazole derivatives; some compounds showed MIC values lower than conventional antibiotics .
Mohammadi-Farani et al. (2024)Evaluated the neuroprotective effects of synthesized thiadiazole derivatives; found promising acetylcholinesterase inhibition .
Research on Anticancer ActivityDemonstrated that specific substitutions on the thiadiazole ring enhance cytotoxicity against cancer cell lines .

Q & A

[Basic] What are the optimal synthetic routes for preparing 1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea, and what reaction conditions influence yield?

Methodological Answer:
The synthesis involves reacting 3,4-dichlorophenyl isocyanate with 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. Triethylamine is added to neutralize HCl byproducts. Key factors include maintaining a 1:1 molar ratio of reactants, reaction time (4-6 hours), and purification via column chromatography (ethyl acetate/hexane, 3:7). Yields typically range from 60–75%, influenced by solvent polarity and amine nucleophilicity .

[Advanced] How can regioselectivity challenges be addressed during the synthesis of the thiadiazole ring in this compound?

Methodological Answer:
Regioselectivity in thiadiazole functionalization can be controlled using protective group strategies. For instance, introduce the pyridinylmethylthio group via nucleophilic substitution on a pre-synthesized 2-amino-1,3,4-thiadiazole scaffold. Optimize reaction temperature (0–5°C for electrophilic substitution) and employ catalysts like DMAP to enhance selectivity. Confirm regiochemistry using NOESY NMR or X-ray crystallography .

[Basic] Which analytical techniques are most effective for characterizing the purity and structure of this urea-thiadiazole derivative?

Methodological Answer:
Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%). Structural elucidation requires ¹H/¹³C NMR (DMSO-d6, aromatic protons at δ 7.0–8.5 ppm), FT-IR (urea C=O stretch at ~1650 cm⁻¹), and HRMS (ESI+ mode). Cross-validate with elemental analysis (C, H, N, S) .

[Advanced] What strategies mitigate tautomeric interconversion during spectroscopic analysis of the thiadiazole-thione moiety?

Methodological Answer:
To suppress tautomerism (thione ↔ thiol), conduct NMR at low temperatures (−40°C in CDCl₃/THF-d8) and use 2D techniques (HSQC, HMBC) to resolve ambiguities. Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) for accurate assignment .

[Basic] How should structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?

Methodological Answer:
Vary substituents systematically:

  • Dichlorophenyl ring : Test Cl positional isomers (3,4- vs. 2,4-substitution).
  • Thiadiazole side chain : Replace pyridinylmethylthio with benzylthio or alkylthio groups.
    Assay kinase inhibition (IC₅₀) and cytotoxicity (MTT assay on cancer cell lines). Use ANOVA with Tukey’s post-hoc test to identify significant trends .

[Advanced] What in vitro and in vivo models are appropriate for assessing the compound’s kinase inhibition potential?

Methodological Answer:

  • In vitro : Fluorescence polarization assays against recombinant kinases (e.g., EGFR, VEGFR2).
  • In vivo : Use xenograft models (e.g., HCT-116 colon cancer in nude mice) with oral dosing (10–50 mg/kg). Monitor tumor volume and validate target engagement via Western blotting for phosphorylated kinases .

[Basic] How can conflicting data between computational predictions and experimental IC₅₀ values be resolved?

Methodological Answer:
Reconcile discrepancies by:

  • Running molecular dynamics simulations (100 ns, AMBER force field) to refine docking poses.
  • Testing solubility (via nephelometry) and aggregation state (dynamic light scattering) to rule out false positives.
  • Validating binding using surface plasmon resonance (SPR) .

[Advanced] What metabolomic approaches identify off-target effects contributing to cytotoxicity?

Methodological Answer:
Perform untargeted LC-MS metabolomics on treated HepG2 cells. Use MetaboAnalyst for pathway enrichment analysis (e.g., glutathione depletion). Validate findings with siRNA knockdown of key enzymes (e.g., GSTP1) and rescue experiments with N-acetylcysteine .

[Basic] What protocols ensure stability of the compound under physiological pH conditions?

Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in buffers (pH 1.2–7.4). Monitor degradation via HPLC. For long-term storage, lyophilize the compound and store at −20°C under nitrogen. Add antioxidants (e.g., 0.01% BHT) if oxidation is observed .

[Advanced] How can advanced computational methods predict degradation products under oxidative stress?

Methodological Answer:
Apply density functional theory (DFT, B3LYP/6-31G*) to model bond dissociation energies and simulate oxidative pathways (e.g., sulfoxide formation). Validate predictions using LC-MS/MS after exposing the compound to H₂O₂ (1 mM, 24 hours). Compare results with Schrödinger’s QM-Polarized Ligand Docking .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。